Sordarin

Description

Historical Context of Sordarin (B1681957) Discovery and Initial Biological Characterization

This compound was initially isolated in 1969 from the fungus Sordaria araneosa by scientists at Sandoz Co. in Switzerland and was patented under the name SL 2266. beilstein-journals.orgtandfonline.comasm.org Early antifungal screening programs in the 1970s did not initially highlight this compound. beilstein-journals.orgbeilstein-journals.org However, renewed interest emerged two decades later due to its potent in vitro inhibition of protein synthesis in Candida albicans, a significant pathogenic fungus. beilstein-journals.orgbeilstein-journals.org

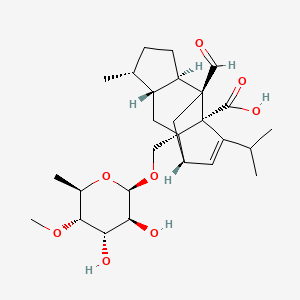

Chemical characterization revealed this compound to be a tetracyclic diterpene glycoside. beilstein-journals.orgbeilstein-journals.orgcenmed.comnih.gov Acid hydrolysis of this compound yields a diterpenoid aglycone, termed sordaricin (B1205495), and a novel sugar moiety, 6-deoxy-4-O-methyl-D-altrose. beilstein-journals.orgtandfonline.combeilstein-journals.org The unique tetracyclic diterpene core, including a norbornene system, is a defining characteristic of the this compound family of compounds. beilstein-journals.orgbeilstein-journals.org

The initial biological characterization of this compound focused on its inhibitory effects on fungal growth and its impact at the cellular level. It was observed to inhibit protein synthesis in fungi, a mechanism distinct from the cell membrane targeting of many prevalent antifungals like azoles and polyenes. beilstein-journals.orgbeilstein-journals.org This early work laid the foundation for understanding this compound as a potential antifungal agent with a novel mode of action.

Research Significance of this compound as a Selective Fungal Protein Synthesis Modulator

The primary research significance of this compound lies in its selective modulation of fungal protein synthesis. Detailed studies have elucidated that this compound specifically targets eukaryotic translation elongation factor 2 (eEF2) in fungi. researchgate.netbeilstein-journals.orgnih.govresearchgate.netasm.orgcenmed.comamazonaws.comresearchgate.netresearchgate.netnih.govamazonaws.comnih.govpsu.edunih.govresearchgate.net eEF2 is a GTPase essential for the translocation of the ribosome along messenger RNA during the elongation phase of protein synthesis. beilstein-journals.orgamazonaws.com this compound inhibits this process by stabilizing the ribosome/eEF2 complex after GTP hydrolysis, effectively preventing the dissociation of eEF2 and halting translation. beilstein-journals.orgbeilstein-journals.orgcenmed.comresearchgate.netamazonaws.compsu.eduoup.com

A key aspect of this compound's significance is its high selectivity for fungal eEF2 over its mammalian counterpart, despite a high degree of sequence homology between fungal and mammalian protein synthesis machineries. nih.govresearchgate.netasm.orgasm.orgresearchgate.netpsu.edunih.govtandfonline.comreviberoammicol.com Research has identified a "this compound specificity region" (SSR) within fungal eEF2, located near the this compound binding pocket, which accounts for this selectivity. researchgate.netnih.govamazonaws.com Subtle differences in the amino acid sequence and the resulting molecular architecture and microenvironment of this region in fungal eEF2, compared to mammalian eEF2, are crucial for this compound binding and inhibitory activity. nih.govamazonaws.com

Research findings have demonstrated the in vitro activity of this compound and its derivatives against a range of pathogenic fungi, including Candida albicans (including azole-resistant strains), Candida tropicalis, Candida kefyr, and Cryptococcus neoformans. nih.govresearchgate.netasm.orgtandfonline.comamazonaws.com While active against many species, this compound shows reduced or minimal activity against others, such as Candida parapsilosis and Candida krusei. tandfonline.comamazonaws.comamazonaws.com This species-specific activity is linked to variations in the this compound-binding cavity of eEF2 among different fungal species. nih.govamazonaws.com

Studies involving this compound have also contributed to a deeper understanding of the protein synthesis process itself. For instance, this compound has been used in cryo-electron microscopy to visualize stalled ribosomes and has facilitated the crystallization of eEF2, providing structural insights into the translocation mechanism. asm.org

The research significance of this compound is further underscored by ongoing efforts to develop semi-synthetic derivatives with improved activity and broader spectrum. researchgate.nettandfonline.comamazonaws.comnih.govdavidmoore.org.uk Modifications to both the glycosyl unit and the diterpene core have been explored to enhance activity against a wider range of pathogenic fungi. beilstein-journals.orgbeilstein-journals.org Companies like GSK and Merck have historically pursued research in this area. beilstein-journals.orgnih.govtandfonline.com

The following table summarizes some key research findings regarding this compound's activity against various fungal species:

| Fungal Species | This compound Activity | Notes | Source |

| Candida albicans | Potent | Includes azole-resistant strains. | nih.govresearchgate.nettandfonline.com |

| Candida glabrata | Inhibitory | Activity varies. | nih.govasm.org |

| Candida krusei | Reduced/Minimal | Linked to eEF2 variations. | tandfonline.comamazonaws.comamazonaws.com |

| Candida parapsilosis | Reduced/Minimal | Linked to eEF2 variations. | tandfonline.comamazonaws.comamazonaws.com |

| Candida tropicalis | Potent | researchgate.nettandfonline.com | |

| Candida kefyr | Potent | Uncommon pathogen. | researchgate.nettandfonline.com |

| Cryptococcus neoformans | Potent | nih.govresearchgate.netasm.orgamazonaws.com | |

| Aspergillus fumigatus | Possible limited | Activity shown in some studies. | tandfonline.comamazonaws.com |

| Histoplasma capsulatum | Active in vivo | Demonstrated in mouse models. | tandfonline.comamazonaws.comtandfonline.com |

| Coccidioides immitis | Active in vitro & in vivo | Demonstrated in mouse models. | tandfonline.comamazonaws.comtandfonline.com |

| Pneumocystis carinii | Active in vivo | Demonstrated in mouse models. | tandfonline.comamazonaws.comtandfonline.com |

| Saccharomyces cerevisiae | Strong activity | Used in research models. | beilstein-journals.orgasm.orgresearchgate.netresearchgate.net |

This selective inhibition of a fundamental process unique to fungi, coupled with the potential for developing derivatives with improved properties, highlights this compound's significant role in chemical biology and its potential for translational applications in antifungal therapy.

Structure

2D Structure

Properties

Molecular Formula |

C27H40O8 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(1R,2S,4R,5R,8R,9S,11S)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |

InChI |

InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 |

InChI Key |

OGGVRVMISBQNMQ-MDGIRFSOSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O |

Canonical SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O |

Synonyms |

sordarin sordarin B |

Origin of Product |

United States |

Sordarin Biosynthesis and Natural Production

Fungal Producers and Distribution of Sordarin (B1681957) and Related Metabolites

This compound and its analogues are a class of natural antifungal agents produced by a variety of filamentous fungi. nih.gov The first discovered producer was Sordaria araneosa. nih.gov Subsequent research has identified other producing organisms, such as Podospora pleiospora, which synthesizes this compound along with related metabolites including this compound B, hydroxythis compound, and the aglycone core, sordaricin (B1205495). nih.govcambridge.orglu.se

Systematic screening of fungal species has shown that the ability to produce sordarins is distributed across several fungal orders, though not uniformly. nih.govresearchgate.net The trait is most frequently associated with members of the Xylariales, where producers are found in the Xylariaceae, Amphisphaeriaceae, and Diatrypaceae families. nih.govresearchgate.net this compound production has also been reported in species belonging to the Sordariales, Eurotiales, and Microascales orders. nih.govresearchgate.net Within the Sordariales, producing taxa such as Podospora araneosa and Rhypophila pleiospora are members of the Naviculisporaceae family, suggesting the production of these compounds could be a chemotaxonomic marker for this family. researchgate.net

Known this compound analogues produced by these fungi include xylarin and zofimarin, among others. nih.gov The distribution suggests a specific ecological role for these compounds, potentially in mediating interactions with other microorganisms. nih.govresearchgate.net

Table 1: Fungal Orders Known to Produce this compound and its Analogues

| Fungal Order | Associated Families/Genera | Reference |

|---|---|---|

| Xylariales | Xylariaceae, Amphisphaeriaceae, Diatrypaceae | nih.govresearchgate.net |

| Sordariales | Naviculisporaceae (Podospora, Rhypophila) | nih.govresearchgate.netresearchgate.net |

| Eurotiales | - | nih.govresearchgate.net |

| Microascales | - | nih.govresearchgate.net |

Genetic Foundations of the this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The primary BGC, designated sdn, was identified in Sordaria araneosa. nih.govnih.gov This contiguous gene cluster spans approximately 67 kb and contains 20 open reading frames (ORFs), labeled sdnA through sdnT. nih.govnih.gov The cluster encodes all the necessary enzymatic machinery, including a diterpene cyclase, multiple cytochrome P450 monooxygenases, a glycosyltransferase, and a type I polyketide synthase, among others. nih.gov

More recently, genome mining efforts uncovered a previously unknown BGC for this compound, termed tdn, in the fungus Talaromyces adpressus. nih.govhep.com.cn This discovery indicates that the genetic basis for this compound production is not limited to a single cluster type and has evolved in different fungal lineages. Comparative analysis of different sdn-like clusters has been instrumental in identifying the core set of genes essential for the synthesis of the sordaricin backbone. nih.gov These conserved genes typically include the diterpene cyclase (sdnA), four specific P450s, and a hypothetical protein (sdnG). nih.gov

Table 2: Key Genes in the this compound (sdn) Biosynthetic Gene Cluster

| Gene Name | Putative Function | Reference |

|---|---|---|

| sdnA | Diterpene cyclase (Cycloaraneosene synthase) | nih.govnih.govnih.gov |

| sdnB | Cytochrome P450 monooxygenase | nih.govthieme-connect.comuniprot.org |

| sdnC | Geranylgeranyl diphosphate (B83284) synthase | nih.govuniprot.org |

| sdnD | Methyltransferase | nih.govchemrxiv.org |

| sdnE | Cytochrome P450 monooxygenase | nih.govuniprot.org |

| sdnF | Cytochrome P450 monooxygenase | nih.govthieme-connect.comuniprot.org |

| sdnG | Diels-Alderase (Norbornene synthase) | nih.govnih.govthieme-connect.com |

| sdnH | Cytochrome P450 monooxygenase (Desaturase) | nih.govuniprot.org |

| sdnJ | Glycosyltransferase | nih.govnih.gov |

Enzymatic Transformations and Biosynthetic Intermediates

The assembly of this compound is a multi-step process involving a series of precise enzymatic reactions that build and modify the core chemical structure. nih.govnih.gov

The biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.gov The enzyme SdnA, a diterpene cyclase, catalyzes the cyclization of GGPP to form cycloaraneosene (B25683). nih.govnih.govuniprot.org This reaction establishes the characteristic 5-8-5 tricyclic ring system that serves as the foundational scaffold for all subsequent modifications. nih.govresearchgate.net Cycloaraneosene is the first committed intermediate in the pathway. nih.gov

Following the creation of the cycloaraneosene scaffold, a cascade of oxidative transformations is carried out by a suite of cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net This phase is crucial for preparing the molecule for the key intramolecular cycloaddition. The process involves:

Hydroxylation and C-C Bond Cleavage: The multifunctional P450 enzyme SdnB catalyzes both hydroxylation and the oxidative cleavage of the C8-C9 bond of the cycloaraneosene core. nih.gov This cleavage is a critical step that generates two reactive aldehyde groups, fundamentally reconstructing the carbon skeleton. nih.gov

Desaturation: The P450 enzyme SdnH functions as a desaturase, acting on a downstream intermediate to generate a crucial cyclopentadiene (B3395910) moiety. nih.gov This diene is essential for the subsequent Diels-Alder reaction.

Further Oxidation: The P450 enzyme SdnF catalyzes the oxidation of an aldehyde group on the cyclopentadiene portion to a carboxylate group. nih.gov This conversion activates the diene/dienophile pair, facilitating the subsequent cycloaddition. nih.gov

Through this programmed sequence of oxidations, the hydrocarbon precursor is transformed into a highly functionalized intermediate containing the necessary diene and dienophile components for the next step. nih.govnih.gov Key intermediates isolated from these steps include cycloaraneosene-9-ol and cycloaraneosene-8,9-diol. nih.govhep.com.cn

The hallmark chemical feature of this compound is its norbornene ring system. nih.gov The formation of this bridged bicyclic structure is accomplished through an intramolecular Diels-Alder (IMDA) reaction. nih.govthieme-connect.com This key cycloaddition is catalyzed by SdnG, a novel and cofactor-free enzyme identified as a true Diels-Alderase, or norbornene synthase. nih.govnih.gov SdnG takes the carboxylate intermediate produced by the P450 cascade and catalyzes the [4+2] cycloaddition between the cyclopentadiene (the diene) and a terminal alkene (the dienophile) on the same molecule. nih.govresearchgate.net This reaction forges the this compound core structure, known as sordaricin. nih.gov The enzymatic catalysis by SdnG accelerates the reaction significantly, preventing the formation of shunt products from the reactive intermediates. nih.gov

Heterologous Expression and Pathway Reconstruction Studies

Elucidation of the this compound biosynthetic pathway has been significantly advanced by heterologous expression studies. nih.gov By transferring the sdn genes from the native producer Sordaria araneosa into more genetically tractable fungal hosts, researchers have been able to functionally characterize the individual enzymes and reconstruct the pathway in a stepwise manner. nih.gov

The entire biosynthetic pathway to sordaricin has been successfully reconstituted in both Aspergillus nidulans and the yeast Saccharomyces cerevisiae. nih.govthieme-connect.com These studies were instrumental in confirming the precise roles of the diterpene cyclase SdnA, the four essential P450s (SdnB, SdnH, SdnF, and SdnE), and the Diels-Alderase SdnG. nih.gov Co-expression of different combinations of these genes allowed for the isolation and structural characterization of key biosynthetic intermediates, confirming the proposed reaction sequence. nih.gov Similarly, key genes from the tdn cluster of Talaromyces adpressus were heterologously expressed in Aspergillus oryzae, leading to the production of early-stage precursors like cycloaraneosene and its hydroxylated derivatives. nih.govhep.com.cn These pathway reconstruction efforts have not only unveiled the chemical logic of this compound biosynthesis but also provide a platform for future synthetic biology approaches to generate novel this compound analogues. hep.com.cnnih.gov

Table 3: Compound Names Mentioned in Article | Compound Name | | | :--- | | 4'-O-demethylthis compound | | Cycloaraneosene | | Cycloaraneosene-8,9-diol | | Cycloaraneosene-9-ol | | Geranylgeranyl diphosphate (GGPP) | | Hydroxythis compound | | Isozofimarin | | Sordaricin | | this compound | | this compound B | | Xylarin | | Zofimarin |

Molecular Mechanism of Sordarin Action

Inhibition of Fungal Protein Synthesis Elongation

Sordarin (B1681957) specifically targets the elongation phase of protein synthesis in fungi. psu.eduresearchgate.net This phase involves the sequential addition of amino acids to a growing polypeptide chain, a process facilitated by eEF2. patsnap.com By interfering with eEF2 function, this compound effectively blocks the progression of translation, thereby inhibiting fungal growth. psu.eduresearchgate.net This inhibitory effect is highly selective, impacting fungal systems while showing negligible activity against bacterial, plant, or mammalian translation. nih.govsigmaaldrich.comoup.com

Specific Interaction with Eukaryotic Elongation Factor 2 (eEF2)

The primary molecular target of this compound is eEF2. sigmaaldrich.compsu.edu this compound binds to fungal eEF2, and this interaction is significantly enhanced in the presence of the ribosome. asm.org This suggests that the functional target is the eEF2-ribosome complex. psu.edu Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the nature of this interaction. embopress.orgembopress.orgelifesciences.orgnih.govnih.gov this compound binds to a specific pocket within eEF2, located in the cleft between domains III, IV, and V. nih.govoup.comamazonaws.comresearchgate.net

Stabilization of the Ribosome-eEF2 Complex

A key aspect of this compound's mechanism is its ability to stabilize the complex formed between eEF2 and the ribosome. nih.govsigmaaldrich.compatsnap.comoup.comelifesciences.org this compound binds to eEF2 in a conformation that is stabilized on the ribosome, particularly after GTP hydrolysis. nih.govoup.comembopress.org This stabilization prevents the timely release of eEF2 from the ribosome, which is essential for the continuation of the elongation cycle. psu.eduyeastgenome.org Cryo-EM studies have shown that this compound locks eEF2 onto the ribosome in an extended conformation. nih.govoup.com

Mechanistic Insights into Ribosomal Translocation Blockade

This compound's stabilization of the ribosome-eEF2 complex directly leads to the blockade of ribosomal translocation. psu.eduresearchgate.netpatsnap.com Translocation is the process by which the ribosome moves along the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. nih.gov eEF2 is the factor responsible for catalyzing this movement in eukaryotes. elifesciences.orgnih.gov By stabilizing eEF2 on the ribosome, this compound prevents the conformational changes within eEF2 and the ribosome that are necessary for efficient translocation. embopress.orgnih.gov This stalling of the translocation process effectively halts protein synthesis. psu.eduresearchgate.net While this compound stabilizes eEF2 on the ribosome, it has also been observed that in the presence of this compound, the eEF2-ribosome complex can undergo multiple rounds of spontaneous forward and reverse translocation, suggesting that this compound may unlock certain ribosomal movements while preventing productive, unidirectional translocation. nih.govoup.combiorxiv.org

Effects on GTP Hydrolysis and Conformational Dynamics of eEF2

This compound's interaction with eEF2 influences the conformational dynamics of the factor on the ribosome. This compound binds to a pocket that restricts the compaction of eEF2, maintaining it in an extended conformation. nih.govoup.com This contrasts with the conformational changes that eEF2 typically undergoes during the translocation cycle, particularly those associated with GTP hydrolysis and subsequent release from the ribosome. amazonaws.com

Interestingly, research indicates that this compound does not inhibit GTP hydrolysis by eEF2. nih.govoup.comamazonaws.com Instead, it appears to act after GTP hydrolysis has occurred, stabilizing the eEF2-GDP state on the ribosome. nih.govembopress.org While this compound doesn't inhibit GTP hydrolysis, its binding to eEF2 on the ribosome can influence the subsequent steps that rely on the energy and conformational changes resulting from hydrolysis and phosphate (B84403) release. nih.govoup.com Some studies suggest this compound might even stimulate eEF2 ATPase activity under certain conditions, although its primary inhibitory effect is linked to stabilizing the post-hydrolysis state on the ribosome. oup.com

Basis of Fungal Selectivity in eEF2 Inhibition

Comparative Analysis of Fungal versus Mammalian eEF2 Binding

The molecular basis for this compound's fungal selectivity lies in specific differences in the this compound binding site on eEF2 between fungal and mammalian species. researchgate.netnih.gov Structural and genetic studies have identified a "this compound-specific region" (SSR) within fungal eEF2, located near the this compound binding pocket. researchgate.netnih.govresearchgate.net This region, particularly amino acids 518-524 in Saccharomyces cerevisiae eEF2, contains residues that are critical for this compound binding and are significantly different in mammalian eEF2. researchgate.netresearchgate.net These variations in amino acid sequence and hydrophilicity within the SSR alter the architecture and microenvironment of the binding cavity, leading to a drastically reduced affinity of this compound for mammalian eEF2 compared to fungal eEF2. researchgate.netnih.govresearchgate.net Studies involving chimeric eEF2 proteins have further confirmed that specific residues in this region are sufficient to confer this compound insensitivity to fungal eEF2. researchgate.netnih.gov The diphthamide (B1230887) modification on eEF2 also plays a role in this compound sensitivity, although its precise mechanism of influence on this compound binding is still being investigated. psu.eduresearchgate.netyeastgenome.orgresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 161275 |

| GTP | 707 |

| GDP | 24878 |

| GDPNP | 3083489 |

Data Table: Effect of this compound on eEF2 Binding Affinity to Ribosomes

| Condition | eEF2 Saturation Concentration | Effect of Ribosomes on this compound Affinity |

| Without this compound | 200 nM (eEF2) nih.gov | N/A |

| With this compound | 10 nM (eEF2) nih.gov | Increased affinity by 10 times (in C. parapsilosis ribosomes) asm.org |

Note: Data on the effect of ribosomes on this compound affinity was specifically reported for C. parapsilosis ribosomes increasing the affinity for this compound by 10 times. asm.org

Role of Diphthamide Modification on eEF2 in this compound Sensitivity

A crucial aspect of this compound's mechanism is its dependence on the diphthamide modification of eEF2 researchgate.netplos.orgresearchgate.netmedchemexpress.com. Diphthamide is a post-translational modification of a conserved histidine residue (His699 in Saccharomyces cerevisiae) in eEF2 nih.govplos.org. Studies using S. cerevisiae mutants deficient in diphthamide biosynthesis (dphΔ mutants) have demonstrated a clear link between this modification and this compound sensitivity nih.govresearchgate.netplos.org.

Research indicates that the absence of diphthamide in eEF2 leads to resistance to this compound nih.govresearchgate.netplos.orgresearchgate.net. This resistance is associated with a decreased affinity of this compound for the ribosome-bound eEF2 in cells lacking diphthamide nih.govpsu.edu. While the this compound binding site on eEF2 is located in a pocket between domains III, IV, and V, and the diphthamide modification is mapped to the tip of domain IV, which protrudes into the solvent, the absence of diphthamide appears to exert a long-range effect on eEF2 that reduces this compound binding affinity when the factor is ribosome-bound nih.govpsu.eduasm.org. This suggests that the diphthamide modification, although spatially separated from the direct this compound binding site, plays a significant allosteric role in modulating this compound's interaction with the eEF2-ribosome complex psu.edu.

Studies involving yeast strains with deletions in genes DPH2 or DPH5, essential for diphthamide biosynthesis, show tolerance to this compound, further supporting the requirement of this modification for this compound activity researchgate.netasm.org.

Allosteric Modulation Involving Ribosomal Components

While eEF2 is considered the primary target of this compound, the ribosome plays a critical role in enhancing the affinity of this compound for eEF2, indicating that the eEF2-ribosome complex is the functional target psu.eduasm.org. The interaction of this compound with this complex involves allosteric modulation mediated by specific ribosomal components.

Interplay with Ribosomal Stalk Protein rpP0

The ribosomal stalk, a flexible extension of the large ribosomal subunit, is known to interact with translation factors like eEF2 embopress.org. Research has identified the ribosomal stalk protein rpP0 as a key component influencing this compound sensitivity nih.govasm.orgnih.gov. Mutations in rpP0 can confer resistance to this compound in S. cerevisiae researchgate.netnih.govasm.orgnih.gov.

Although this compound binds directly to eEF2, mutations in rpP0 can induce resistance through allosteric effects psu.eduasm.org. The ribosomal stalk protein P0 is involved in the susceptibility to this compound derivatives, and expressing rpP0 from this compound-resistant organisms in S. cerevisiae can decrease cellular sensitivity to the drug nih.gov. Specific residues within rpP0, particularly in the region from amino acid 118 to 138, have been implicated in determining this compound resistance nih.gov. Site-directed mutagenesis studies have highlighted residues 119, 124, and 126 of rpP0 as having an important role in this resistance asm.orgnih.gov.

Cryo-electron microscopy studies of the S. cerevisiae 80S ribosome-eEF2-sordarin complex suggest a direct interaction between the G domain of eEF2 and the stalk base, likely involving protein P0 nih.gov. This interaction site in P0 may correspond to the "this compound sensitivity domain" nih.gov. The influence of rpP0 on this compound susceptibility, despite the drug binding to eEF2, underscores the allosteric nature of the interaction within the eEF2-ribosome complex psu.eduasm.org. Other ribosomal stalk proteins, such as rpP1α and rpP2β, also appear to influence this compound sensitivity asm.orgembopress.orgnih.gov.

Influence on Ribosomal Inter-subunit Rotation and Structural Rearrangements

This compound's binding to the eEF2-ribosome complex impacts the dynamic movements and structural rearrangements of the ribosome that are essential for translocation. Cryo-electron microscopy studies have provided insights into these effects embopress.orgnih.govnih.govembopress.org.

The binding of eEF2 in the presence of this compound induces significant conformational changes within both eEF2 and the 80S ribosome, including rearrangements of the ribosomal intersubunit bridges embopress.orgnih.govembopress.org. This compound stabilizes eEF2 on the ribosome in an extended conformation after GTP hydrolysis, preventing its dissociation oup.comresearchgate.netnih.gov. This stabilization traps eEF2 in a conformation that shares similarities with the GTPase activation state embopress.orgnih.gov.

The presence of this compound affects ribosomal inter-subunit rotation. While pre-translocation ribosomes can spontaneously exchange between non-rotated and semi-rotated conformations, this compound bound to the eEF2-ribosome complex influences these dynamics oup.comnih.govelifesciences.org. Cryo-EM maps of the yeast 80S-eEF2-sordarin complex reveal a ratchet-like subunit rearrangement (RSR) embopress.orgnih.govembopress.org. This RSR involves rotational movements of the small ribosomal subunit relative to the large subunit researchgate.net. The 40S subunit undergoes rotation relative to the 60S subunit, with the bridge b2c acting as an approximate center of this rotation researchgate.net. Additionally, a rotational movement of the head domain of the 40S subunit relative to its body/platform domains is observed elifesciences.orgresearchgate.net.

This compound's stabilization of eEF2 in a specific conformation appears to unlock or influence these ribosomal movements nih.gov. In the presence of this compound, 80S-eEF2 complexes can undergo multiple rounds of forward and reverse translocations, even without the requirement for GTP hydrolysis or phosphate release, suggesting that this compound promotes the mid and late stages of translocation by facilitating these ribosomal movements oup.comresearchgate.netnih.gov. The degree of subunit rotation in the presence of this compound correlates with the movement of the P-site tRNA's peptidyl-Knot I (PKI) nih.gov.

The structural rearrangements induced by this compound binding, including the positioning of eEF2's domain III to interact with the sarcin-ricin loop (SRL) of 25S rRNA and protein rpS23, contribute to the stalled state of the ribosome and the inhibition of translocation embopress.orgnih.govembopress.org.

Here is a summary of some key interactions and structural changes:

| Component Interaction/Rearrangement | Description | References |

| eEF2-Ribosome Complex Stabilization | This compound stabilizes eEF2 on the ribosome, preventing its release. | oup.comasm.orgresearchgate.netnih.gov |

| Diphthamide Modification Influence | Absence of diphthamide on eEF2 reduces this compound binding affinity to the ribosome-bound factor. | nih.govresearchgate.netpsu.edu |

| This compound Binding Site on eEF2 | Pocket between domains III, IV, and V of eEF2. | nih.govasm.org |

| Interaction with Ribosomal Stalk (rpP0) | Mutations in rpP0 confer this compound resistance, suggesting allosteric effects on the eEF2-ribosome interaction. Specific residues involved. | nih.govpsu.eduasm.orgnih.gov |

| eEF2-Stalk Base Interaction | Cryo-EM suggests direct interaction between eEF2's G domain and the stalk base (P0). | nih.gov |

| Ribosomal Intersubunit Rotation (RSR) | This compound-bound eEF2 complex exhibits a ratchet-like subunit rearrangement. | embopress.orgnih.govembopress.orgresearchgate.net |

| 40S Subunit Head Rotation | Rotation of the 40S subunit head relative to its body/platform domains is part of the RSR. | elifesciences.orgresearchgate.net |

| eEF2 Domain III Positioning | This compound positions eEF2 domain III to interact with the SRL and rpS23. | embopress.orgnih.govembopress.org |

Table 1: Key Molecular Interactions and Structural Effects of this compound

Chemical Synthesis and Structural Modification of Sordarin

Strategies for Total Chemical Synthesis of Sordarin (B1681957) and Sordaricin (B1205495)

Several total syntheses of sordaricin and this compound have been reported, each employing different strategies to construct the complex tetracyclic diterpene core and attach the glycosyl unit. beilstein-journals.orgresearchgate.net Notable syntheses include those by the Kato, Mander, and Narasaka groups. beilstein-journals.orgnih.gov

Retrosynthetic Analysis and Key Bond-Forming Reactions

Retrosynthetic analysis of this compound typically involves disconnecting the glycosidic bond to reveal sordaricin as the aglycone precursor. The synthesis of sordaricin, with its fused tetracyclic system including a norbornene-like framework, presents significant challenges.

Kato's synthesis of sordaricin methyl ester, reported in 1993, relied on a Cope rearrangement and an intramolecular Diels-Alder reaction as key steps for constructing the tetracyclic core. beilstein-journals.orgnih.govbeilstein-journals.org The retrosynthetic plan envisioned the merger of two cyclopentene (B43876) units to form the substrate for the Cope rearrangement. beilstein-journals.orgbeilstein-journals.org

Mander's synthesis of sordaricin, completed in 2003, utilized an intramolecular [4+2] cycloaddition as a key step, with model studies reported as early as 1991. beilstein-journals.orgnih.govscribd.com Their retrosynthetic analysis proposed the preparation of key fragments from optical isomers of oxodicyclopentadiene. beilstein-journals.orgnih.gov The synthesis involved coupling an iodinated fragment with a nitrile-containing fragment.

Narasaka's synthesis, including the first enantioselective synthesis of (−)-sordarin reported in 2006, employed an intramolecular Tsuji-Trost reaction to build the sordaricin core. beilstein-journals.orgnih.govnih.gov The retrosynthetic plan for (−)-sordarin involved a β-selective glycosylation of a sordaricin ester with a glycosyl fluoride. beilstein-journals.orgnih.gov

Key bond-forming reactions utilized across these syntheses include Diels-Alder reactions (both intramolecular and retro-Diels-Alder sequences), Cope rearrangements, Tsuji-Trost reactions, and various alkylation and functionalization reactions to introduce the necessary substituents and oxidation states. beilstein-journals.orgnih.govbeilstein-journals.org

Enantioselective Synthesis Methodologies

Achieving the correct stereochemistry is crucial for the biological activity of this compound due to its numerous chiral centers. The first enantioselective synthesis of (−)-sordarin was reported by Narasaka and colleagues in 2006. beilstein-journals.orgnih.gov This synthesis involved a sequence of key enantioselective transformations.

One crucial step in Narasaka's enantioselective synthesis was an Ag(I)-catalyzed oxidative radical cyclization of a cyclopropanol (B106826) derivative to construct a bicyclo[5.3.0]decan-3-one skeleton. researchgate.netnih.govacs.org Another key step was a Pd(0)-catalyzed intramolecular allylation reaction to form the strained bicyclo[2.2.1]heptan-2-one framework of sordaricin. researchgate.netnih.govacs.orgorganic-chemistry.org The synthesis of enantioenriched sordaricin proceeded through a similar fashion. beilstein-journals.orgresearchgate.net

The final glycosidation step in the enantioselective synthesis of (−)-sordarin relied on a Mukaiyama diastereoselective glycosidation of sordaricin ethyl ester with a glycosyl fluoride. beilstein-journals.orgresearchgate.netnih.gov This reaction, utilizing a p-methoxybenzoyl group for 1,3-anchimeric assistance, was key in securing the desired β-configuration of the glycosidic bond. beilstein-journals.orgresearchgate.netnih.govu-tokyo.ac.jp

Design and Derivatization of this compound Analogs

Given the complex structure and the challenges associated with large-scale production through total synthesis, significant research has focused on the design and synthesis of this compound analogs. These efforts aim to explore structure-activity relationships (SAR), improve pharmacokinetic properties, and potentially broaden the antifungal spectrum. marquette.edu

Modifications of the Glycosyl Moiety

Structure-activity relationship studies have indicated that modifications to the glycosyl unit can significantly impact the activity of this compound and its congeners. beilstein-journals.orgnih.gov Pharmaceutical companies have investigated various modifications of the carbohydrate moiety. nih.gov For instance, replacing the natural sugar moiety with a morpholino group, as seen in some analogs, has been reported to retain activity while potentially altering pharmacokinetic profiles.

Representative examples of glycosyl analogs, such as those from the GM series developed by GSK, highlight the focus on diversifying the sugar portion of the molecule. nih.gov

Structural Diversification of the Diterpene Core

While SAR studies have largely concentrated on the glycosyl moiety, modifications to the diterpene core have also been explored to understand the role of its different components and potentially improve activity or overcome limitations like metabolic instability. beilstein-journals.orgnih.govmarquette.edu The diterpene core of this compound is prone to in vivo oxidation of the cyclopentane (B165970) ring. marquette.edu

Efforts to elucidate the role of subunits within the aglycone, such as the isopropyl group, the carboxylic acid, and the tetracyclic framework, have been described. nih.gov It has been observed that the aldehyde function can be replaced by a nitrile group without loss of activity. nih.govmarquette.edu

Studies involving core-modified sordaricin derivatives have shown that antifungal activity is sensitive to changes in the sterics and lipophilicity of the diterpene skeleton. nih.gov Introducing polar groups in the core can lead to a loss of potency, while small and lipophilic groups may be tolerated. nih.gov

Synthesis of Simplified this compound-Inspired Scaffolds

Due to the synthetic complexity of the full this compound core, there has been interest in synthesizing simplified this compound-inspired scaffolds that retain key pharmacophoric elements. marquette.edumarquette.educhemrxiv.orgmarquette.edu This function-oriented synthesis approach aims for more facile synthesis and easier modification compared to total synthesis. marquette.edu

Simplified bicyclic this compound analogs have been designed and synthesized, maintaining the essential carboxylic acid and aldehyde (or nitrile) pharmacophore. marquette.edumarquette.educhemrxiv.orgmarquette.edu One approach involved the synthesis of a densely functionalized chiral cyclopentadiene (B3395910) and its use in a Diels-Alder reaction to generate a bicyclo[2.2.1]heptane core. marquette.educhemrxiv.orgmarquette.edunih.gov These simplified scaffolds, such as those featuring a bicyclic carboxylic acid vicinal to a nitrile or aldehyde, allow for focused SAR studies. marquette.edu

Another series of simplified azathis compound analogs has been synthesized, also utilizing a Diels-Alder reaction to build the bicyclo[2.2.1]heptane core. nih.gov These studies investigate strategies for generating the key tertiary nitrile or aldehyde functionalities. nih.gov

While initial simplified analogs may not always exhibit potent antifungal activity, the development of synthetic routes to these scaffolds opens up avenues for more comprehensive modifications and SAR investigations that were previously challenging with the full this compound structure. marquette.edunih.gov

Structure Activity Relationship Sar Studies of Sordarin Derivatives

Identification of Structural Elements Critical for eEF2 Binding

Studies have shown that the diterpene core of sordarin (B1681957), specifically the aldehyde and carboxylic acid groups, are essential for binding to eEF2. Modifications to these functional groups can abolish activity. marquette.edu The carboxylic acid group at C1 of the bicyclic core is crucial for forming hydrogen bonds with a backbone amide of eEF2 (Glu524) and bridging water molecules, as revealed by X-ray crystallography. marquette.edu The aldehyde group acts as a hydrogen bond acceptor for the backbone amide of Ala562. marquette.edu Replacing the aldehyde with a nitrile group has been reported to retain activity and, in some cases, enhance potency. marquette.eduacs.org

While the diterpene core plays a central role in eEF2 binding, the glycosyl moiety, surprisingly, is not always critical for activity against specific fungal strains. marquette.edu Analogs with simple aliphatic alkyl chains replacing the glycosyl unit have shown potency. marquette.edu However, modifications to the sugar moiety can influence pharmacokinetics.

Correlation between Chemical Modifications and Translational Inhibition Potency in Fungal Systems

Chemical modifications to this compound derivatives have been correlated with their potency in inhibiting fungal protein synthesis. For example, modifications to the glycosyl unit have been a major focus of research by pharmaceutical companies. beilstein-journals.orgnih.gov The so-called GM series of this compound analogs, developed by GSK, involved modifications to the carbohydrate moiety. beilstein-journals.orgnih.gov

While some simplified analogs of sordaricin (B1205495), the aglycone, showed generally reduced potency compared to this compound in Candida albicans protein synthesis assays, certain analogs demonstrated increased potency in specific tests. beilstein-journals.orgnih.gov This suggests that simplification of the this compound skeleton is feasible while retaining or even improving activity in some cases. beilstein-journals.orgnih.gov

Data from studies evaluating the inhibition of cell-free translational systems from different fungal species by this compound and its derivatives, such as GR135402, have shown varying degrees of inhibition across species. davidmoore.org.uknih.gov This variation correlates well with the inhibition of whole-cell growth, suggesting that protein synthesis inhibition is the primary mechanism of action in the whole cell. davidmoore.org.uknih.gov

An example of the correlation between modification and potency can be seen in the development of analogs like FR290581 and GR193663. FR290581, a sordaricin modification, showed enhanced activity against Candida species. mdpi.com GR193663, created by fusing the sugar moiety, exhibited superior activity at nanomolar concentrations against Candida species. mdpi.com

Interactive Table 1: Translational Inhibition Potency of this compound and Analogs in Candida Species

| Compound | Description | MIC Range (Candida species) | Reference |

| This compound | Natural product | < 0.125 μg/mL (C. spp.) | |

| FR290581 | Sordaricin modification | 0.781–1.56 μM | mdpi.com |

| GR193663 | Fused sugar moiety analog | Nanomolar level | mdpi.com |

| Hypoxythis compound | Acylated 3'-OH on sugar | > 10 μg/mL (C. spp.) |

Note: MIC values can vary depending on the specific fungal strain and assay conditions.

Elucidation of Molecular Determinants Governing Species-Specific Fungal Activity

Despite the high sequence similarity among eEF2s from different eukaryotic species, this compound exhibits selective toxicity towards fungi. davidmoore.org.uknih.govcornell.edu This species-specific activity is a key advantage of this compound as an antifungal agent. nih.gov The selectivity is primarily determined by specific residues within the this compound binding site on fungal eEF2 that are unique compared to mammalian eEF2. cornell.eduresearchgate.net

A "this compound Specificity Region (SSR)" has been identified in fungal eEF2, located N-terminal to the diphthamide (B1230887) modification site. researchgate.net This region, specifically amino acids 518-524 in Saccharomyces cerevisiae eEF2, differs between fungal and mammalian eEF2. researchgate.net Differences in the hydrophilicity of the SSR between yeast and human eEF2 lead to alterations in the binding cavity, preventing this compound from binding effectively to human eEF2. researchgate.net

Mutations in fungal eEF2, particularly within this SSR, can confer resistance to this compound. nih.govcornell.eduresearchgate.net Additionally, mutations in the ribosomal stalk protein rpP0 have also been implicated in this compound resistance, suggesting an allosteric effect on the eEF2-ribosome complex. nih.gov

Computational studies have aimed to design this compound derivatives with pan-fungal activity by targeting residues within the eEF2 binding cavity that vary between sensitive and resistant fungal species. cornell.eduamazonaws.com Modifications to this compound that increase favorable interactions with specific residues, such as position 521 in eEF2, are predicted to enhance binding to this compound-resistant eEF2s. cornell.edu

Sordarin As a Research Tool in Molecular and Cell Biology

Applications in Structural Biology of the Translational Apparatus

Sordarin's ability to lock eEF2 onto the ribosome has made it an indispensable tool for structural biologists. beilstein-journals.org This stabilizing effect facilitates the use of high-resolution imaging techniques to capture snapshots of the ribosome in the act of translocation, a critical step in protein synthesis.

Cryo-electron microscopy (cryo-EM) has revolutionized our understanding of large macromolecular complexes like the ribosome. However, the transient nature of many ribosomal states, including its association with eEF2 during translocation, presents a significant challenge for structural determination. This compound (B1681957) overcomes this obstacle by stabilizing the ribosome-eEF2 complex, effectively trapping it in a conformation amenable to cryo-EM analysis. beilstein-journals.orgresearchgate.net

This has enabled researchers to obtain near-atomic resolution maps of the yeast 80S ribosome in complex with eEF2. drexel.edu These studies have revealed the intricate network of interactions between eEF2 and the ribosome, including large conformational changes within both molecules that are essential for the translocation of transfer RNA (tRNA) and messenger RNA (mRNA). drexel.edu For instance, cryo-EM structures of the 80S•eEF2•this compound complex have provided detailed views of how this compound binding restricts the movement of eEF2, preventing its dissociation from the ribosome. nih.gov

The use of this compound has been particularly insightful in studies of viral internal ribosome entry sites (IRESs). For example, cryo-EM analysis of ribosome complexes with the Taura syndrome virus (TSV) IRES, eEF2, and this compound has revealed five distinct structural intermediates of IRES translocation. This level of detail would be difficult to achieve without the stabilizing effect of this compound.

Beyond static structural snapshots, this compound is also instrumental in studying the dynamic nature of ribosomal translocation. By stabilizing eEF2 on the ribosome, this compound allows researchers to investigate the conformational changes and movements that occur during this process. nih.gov

Single-molecule fluorescence resonance energy transfer (smFRET) studies have utilized this compound to probe the role of eEF2 in IRES translocation. These experiments have shown that in the presence of this compound, eEF2 can unlock ribosomal movements, allowing for thermally driven translocation of the IRES. nih.gov This suggests a model where GTP hydrolysis by eEF2 is required to achieve an "unlocked" state, which is then captured by this compound, allowing the subsequent steps of translocation to proceed without further energy input. nih.gov

The table below summarizes key research findings where this compound was used to study the structural biology of the translational apparatus.

| Technique | Organism/System | Key Findings | References |

|---|---|---|---|

| Cryo-Electron Microscopy | Yeast (Saccharomyces cerevisiae) | Revealed large conformational changes in the 80S ribosome and eEF2 during translocation. drexel.edu | drexel.edu |

| Cryo-Electron Microscopy | Taura Syndrome Virus IRES | Captured five intermediate states of IRES translocation, revealing an inchworm-like movement. | |

| Single-Molecule FRET | Cricket Paralysis Virus IRES | Demonstrated that this compound-bound eEF2 unlocks ribosomal movements, allowing for thermally driven translocation. nih.gov | nih.gov |

Utility in Chemical Genetic and Genomic Screening

The specific mode of action of this compound makes it an excellent tool for chemical genetic and genomic screens, which aim to identify genes and pathways that modulate a cell's response to a particular compound.

A powerful approach to understanding a compound's mechanism of action and identifying potential resistance mechanisms is to screen a collection of gene-deletion mutants for altered sensitivity. A chemical genomic screen using the haploid deletion collection of Saccharomyces cerevisiae has been instrumental in identifying genes that, when deleted, confer either hypersensitivity or resistance to this compound. beilstein-journals.org

This screen identified a number of cellular pathways not previously known to be involved in the response to this compound. beilstein-journals.org One of the most significant findings was the overrepresentation of genes involved in the diphthamidation of eEF2 among the resistant mutants. beilstein-journals.org Diphthamide (B1230887) is a unique post-translational modification of a specific histidine residue in eEF2, and its absence renders the protein and the cell resistant to this compound. beilstein-journals.org This finding highlights the critical role of this modification in mediating this compound's inhibitory effect.

The table below presents a selection of genes identified in the S. cerevisiae screen whose deletion leads to this compound resistance, with a focus on the diphthamidation pathway.

| Gene | Function | Phenotype upon Deletion | References |

|---|---|---|---|

| DPH1 | Diphthamide biosynthesis | This compound Resistance | beilstein-journals.org |

| DPH2 | Diphthamide biosynthesis | This compound Resistance | beilstein-journals.org |

| DPH5 | Diphthamide biosynthesis | This compound Resistance | beilstein-journals.org |

By specifically inhibiting protein synthesis, this compound can be used to perturb cellular homeostasis and thereby uncover the roles of various cellular processes in responding to translational stress. The results from the aforementioned genomic screen in yeast provide a roadmap for further investigation into these processes. beilstein-journals.org

For example, the identification of genes involved in vacuolar protein sorting and RNA metabolism as influencing this compound sensitivity suggests a complex interplay between protein synthesis, degradation, and RNA quality control. beilstein-journals.org Researchers can use this compound to induce translational arrest and then study the downstream effects on these pathways using a variety of molecular and cell biology techniques. This can provide insights into how fungal cells cope with and adapt to impairments in their translational machinery.

Development of this compound-Based Probes for Target Engagement Studies

While this compound itself is a powerful research tool, its utility could be further expanded by the development of this compound-based chemical probes for target engagement studies. Such probes are typically derivatives of a parent compound that have been chemically modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, or a reactive group for covalent labeling.

The development of this compound-based probes would enable researchers to directly visualize and quantify the interaction of this compound with its target, eEF2, within living cells. This would provide a more direct measure of target engagement than can be inferred from cellular phenotypes alone.

Although specific this compound-based probes for target engagement have not been extensively reported in the literature, the principles for their development are well-established. A potential strategy would be to synthesize this compound analogs with a chemically tractable handle, such as an alkyne or an azide, at a position that does not interfere with binding to eEF2. This would allow for the subsequent attachment of a reporter tag via click chemistry.

Such probes could be used in a variety of applications, including:

Fluorescence microscopy: To visualize the subcellular localization of this compound-eEF2 complexes.

Flow cytometry: To quantify the extent of target engagement in a population of cells.

Affinity pulldown assays: To isolate and identify proteins that interact with the this compound-eEF2 complex.

The development of such tools would undoubtedly provide deeper insights into the molecular pharmacology of this compound and its effects on fungal cell biology.

Q & A

Basic Research Questions

Q. What experimental methodologies are effective in optimizing Sordarin production yields in fungal fermentation?

- Methodological Answer: Use Design of Experiments (DOE) frameworks, such as factorial and central composite designs, to systematically evaluate interactions between medium components (e.g., carbon/nitrogen ratios). For instance, increasing carbon sources like Cerelose while decreasing nitrogen sources (Tastone 154, NH₄NO₃) improved yields from <100 µg/g to >2,600 µg/g . Replicate experiments to validate optimal conditions (e.g., 0.6% NH₄NO₃ vs. 0.3% in conflicting results) . Monitor scalability by transitioning to pilot-scale fermenters (250 L) with controlled oxygen and agitation parameters .

Q. How can researchers confirm this compound’s mode of action as a protein synthesis inhibitor?

- Methodological Answer: Employ structural biology techniques like X-ray crystallography and Cryo-EM to analyze this compound’s binding to elongation factor 2 (EF2) and the ribosome. For example, Cryo-EM studies revealed that this compound stabilizes the EF2/ribosome complex, blocking GTP hydrolysis-induced conformational changes critical for translocation . Mutagenesis of ribosomal stalk proteins (e.g., P0, P1a, P2b) can further validate resistance mechanisms .

Q. What are the key challenges in synthesizing this compound analogs, and how can they be addressed?

- Methodological Answer: Overcome structural complexity (tetracyclic diterpene glycoside) via retrosynthetic strategies, such as intramolecular Tsuji-Trost reactions to build the core aglycone . Use β-selective glycosylation to attach the sugar moiety and Baylis-Hillman reactions for tricyclic analogs . Validate synthetic intermediates through NMR and MS spectroscopy, referencing published data for sordaricin and derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in fermentation data, such as unexpected yield variations under similar conditions?

- Methodological Answer: Apply factorial design analysis to identify confounding variables. For example, a 32-factorial experiment revealed that NH₄NO₃ levels (0.3% vs. 0.6%) interacted nonlinearly with Tastone 154 concentrations, necessitating replication and inclusion of center-point runs to distinguish noise from true effects . Statistical tools like ANOVA can quantify main effects and interactions .

Q. What strategies elucidate the biosynthetic pathway of this compound, particularly Diels-Alder (D-A) reactions in its terpene framework?

- Methodological Answer: Combine gene knockout studies with heterologous expression in model fungi (e.g., Aspergillus) to pinpoint P450 enzymes responsible for cyclization and D-A reactions. LC-MS tracking of intermediates in Sordaria araneosa mutants can confirm enzymatic vs. spontaneous D-A steps . Comparative metabolomics of wild-type and engineered strains further clarifies pathway bottlenecks .

Q. How do ribosomal protein mutations confer this compound resistance, and what experimental models validate these mechanisms?

- Methodological Answer: Use Saccharomyces cerevisiae knockout strains (e.g., ΔP2b) to assess hypersensitivity/resistance phenotypes. Ribosomal profiling (e.g., cryo-EM of mutant ribosomes) can map structural disruptions in EF2 binding sites . Cross-reference with Candida albicans clinical isolates to identify conserved resistance mutations .

Q. What analytical techniques are critical for characterizing novel this compound derivatives with enhanced antifungal activity?

- Methodological Answer: Combine HR-MS and 2D NMR (e.g., HMBC, NOESY) to resolve glycosylation patterns and acyl modifications, as demonstrated for hypoxythis compound . Bioassay-guided fractionation against Aspergillus models identifies active analogs, while molecular docking predicts EF2 binding affinity .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer: Synthesize analogs with systematic modifications (e.g., bridgehead methoxy vs. carboxy groups) and test in vitro protein synthesis inhibition assays. Use logistic regression to correlate structural features (e.g., glycosyl sector flexibility) with IC₅₀ values . Cross-validate results with in vivo efficacy models (e.g., murine candidiasis) .

Data Presentation & Reproducibility Guidelines

- For Fermentation Studies: Report medium components in % (w/v) and yields in µg/g dry weight, including DOE matrices and replication details .

- For Structural Studies: Deposit Cryo-EM/X-ray coordinates in PDB and cite validation reports (e.g., PDB: 1N0V for EF2-sordarin) .

- For Synthetic Chemistry: Provide NMR spectral data (δ, J-values) in supplementary materials, adhering to Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.